



Application Notes and Protocols for Cell Permeability Assays Using GlyH-101

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Compound of Interest		
Compound Name:	GlyH-101	
Cat. No.:	B15614586	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

GlyH-101, or N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, is a potent and rapidly acting inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] Its primary mechanism of action involves occluding the external pore of the CFTR channel, thereby blocking chloride ion conductance in a voltage-dependent manner.[1][2][4] These characteristics make GlyH-101 a valuable tool for studying CFTR function and for investigating cellular processes involving chloride permeability. However, it is crucial to consider its potential off-target effects and cytotoxicity at higher concentrations.[4]

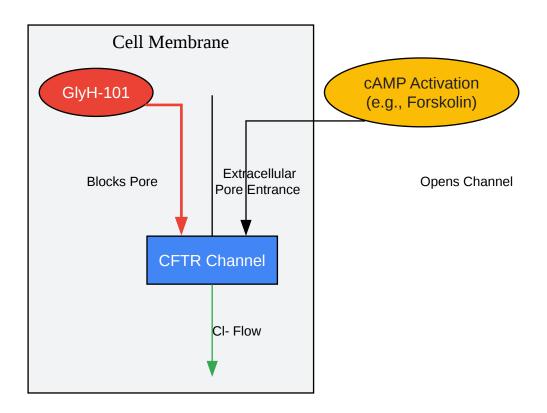
This document provides detailed application notes and protocols for utilizing **GlyH-101** in cell permeability assays, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

GlyH-101 acts as a pore blocker of the CFTR chloride channel.[1][2] Its inhibition is characterized by a voltage-dependent block with strong inward rectification, meaning its inhibitory potency is greater at positive membrane potentials.[1][2][4] The inhibitory constant (Ki) for **GlyH-101** is approximately 1.4 μ M at +60 mV and increases to 5.6 μ M at -60 mV.[1][3] [5] The binding of **GlyH-101** to the CFTR pore is rapid and reversible.[1][3]



It is important to note that **GlyH-101** can also inhibit other chloride channels, such as the volume-sensitive outwardly rectifying (VSORC) chloride channel and the Ca2+-dependent chloride channel (CaCC), typically at concentrations similar to those used for complete CFTR inhibition (5-10 μ M).[4] Furthermore, cytotoxicity has been observed at concentrations of 10 μ M and higher.[4]



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Mechanism of GlyH-101 inhibition of the CFTR chloride channel.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of **GlyH-101** on various ion channels.

Table 1: Inhibitory Potency of **GlyH-101** on CFTR



Parameter	Value	Conditions	Reference
Ki (+60 mV)	1.4 μΜ	Whole-cell patch clamp	[1][3][5]
Ki (-60 mV)	5.6 μΜ	Whole-cell patch clamp	[1][3][5]
IC50 (Cardiac ICI.PKA, +100 mV)	0.3 ± 1.5 μM	Whole-cell patch clamp (rabbit ventricular myocytes)	[6]
IC50 (Cardiac ICI.PKA, -100 mV)	5.1 ± 1.3 μM	Whole-cell patch clamp (rabbit ventricular myocytes)	[6]
Effect on Mean Open Time	Reduced from 264 ms to 13 ms	-60 mV holding potential, 5 μM GlyH- 101	[1][3][5]

Table 2: Off-Target Effects and Cytotoxicity of GlyH-101



Target/Effect	IC50 / Observation	Conditions	Reference
VSORC Inhibition	IC50 of 5.38 μM (negative potentials) and 6.26 μM (positive potentials)	Non-CFTR-expressing cells	[4]
CaCC Inhibition	Inhibited at concentrations used to inhibit CFTR (5-10 μ M)	-	[4]
Cardiac I(K1) Inhibition	~43% reduction	30 μM GlyH-101	[6]
Cardiac I(Na) Inhibition	~82% fractional block at -40 mV	30 μM GlyH-101	[6]
Cardiac I(Ca,L) Inhibition	~49% fractional block at +10 mV	30 μM GlyH-101	[6]
Cell Viability	Marked decrease at concentrations ≥ 10 μM	MTT assay on CFTR- expressing cells	[4]

Experimental Protocols

A. YFP-Based Cell Permeability Assay for CFTR Inhibition

This protocol utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) to measure CFTR-mediated iodide influx.

Materials:

- Cells stably co-expressing human wild-type CFTR and a halide-sensing YFP (e.g., Fischer rat thyroid (FRT) cells).
- **GlyH-101** stock solution (e.g., 10 mM in DMSO).



- CFTR activators: Forskolin (10 μM), IBMX (100 μM), and Apigenin (20 μM).
- Assay buffer (e.g., PBS).
- Iodide-containing buffer (e.g., PBS with 100 mM NaI replacing 100 mM NaCl).
- Fluorescence plate reader.

Procedure:

- Cell Culture: Plate YFP-CFTR expressing cells in a 96-well black-walled, clear-bottom plate and culture until confluent.
- Reagent Preparation: Prepare working solutions of CFTR activators and GlyH-101 in assay buffer.
- CFTR Activation: Wash cells with assay buffer. Add the CFTR activator cocktail to each well
 and incubate to stimulate CFTR activity.
- **GlyH-101** Incubation: Add varying concentrations of **GlyH-101** to the wells and incubate for the desired time (inhibition is rapid, typically <1 min).[1][3]
- lodide Influx Measurement: Place the plate in the fluorescence plate reader. Initiate iodide influx by adding the iodide-containing buffer.
- Data Acquisition: Measure the rate of YFP fluorescence quenching, which is proportional to the rate of iodide influx and thus CFTR activity.
- Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration of GlyH-101. Normalize the data to the control (activated CFTR without inhibitor) and generate a dose-response curve to determine the IC50.





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Workflow for a YFP-based cell permeability assay with **GlyH-101**.

B. Patch-Clamp Electrophysiology for Direct Measurement of CFTR Current

This protocol allows for the direct measurement of ion channel currents and is the gold standard for characterizing inhibitor effects.

Materials:

- Cells expressing CFTR.
- Patch-clamp rig with amplifier and data acquisition system.
- Borosilicate glass capillaries for pipette fabrication.
- Intracellular (pipette) solution (e.g., containing CsCl to block K+ channels).
- Extracellular (bath) solution.
- CFTR activators (e.g., Forskolin).
- GlyH-101 stock solution.

Procedure:

- Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
- Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 M Ω . Fill the pipette with the intracellular solution.
- Whole-Cell Configuration: Obtain a giga-ohm seal between the micropipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
- CFTR Current Activation: Perfuse the cell with the extracellular solution containing CFTR activators to elicit a stable CFTR-mediated chloride current.



- GlyH-101 Application: Perfuse the cell with the extracellular solution containing various concentrations of GlyH-101.
- Data Recording: Record the whole-cell currents in response to voltage steps (e.g., from -100 mV to +100 mV).
- Data Analysis: Measure the current amplitude at different voltages in the presence and absence of GlyH-101. Construct current-voltage (I-V) relationships and dose-response curves to determine the Ki or IC50 and characterize the voltage-dependence of the block.

Cautions and Considerations

- Specificity: Due to its off-target effects, it is crucial to use appropriate controls to ensure that the observed effects are indeed due to CFTR inhibition.[4] This may include using CFTR-null cell lines or other specific inhibitors.
- Cytotoxicity: Perform cell viability assays (e.g., MTT or Live/Dead staining) to ensure that the
 concentrations of GlyH-101 used are not causing significant cell death, which could
 confound the results of a permeability assay.[4]
- Solubility: GlyH-101 has good water solubility (approximately 1 mM).[1][3] Prepare stock solutions in a suitable solvent like DMSO and ensure complete dissolution in the final assay buffer.
- Reversibility: The inhibitory effect of GlyH-101 is reversible upon washout.[1][3] This can be
 confirmed by washing the cells with inhibitor-free buffer and observing the recovery of CFTR
 activity.

By following these detailed protocols and considering the specific properties of **GlyH-101**, researchers can effectively utilize this inhibitor as a tool to investigate CFTR-mediated cell permeability and related physiological processes.

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